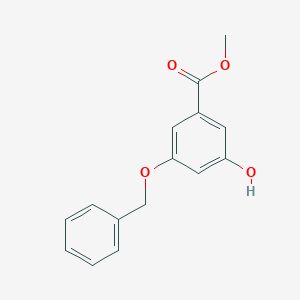

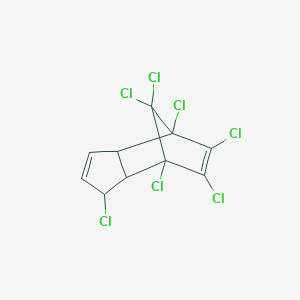

![molecular formula C12H15NO4 B041581 5,6,7,8-四氢-4-甲氧基-6-甲基-1,3-二氧杂环[4,5-g]异喹啉-8-醇 CAS No. 108261-07-0](/img/structure/B41581.png)

5,6,7,8-四氢-4-甲氧基-6-甲基-1,3-二氧杂环[4,5-g]异喹啉-8-醇

描述

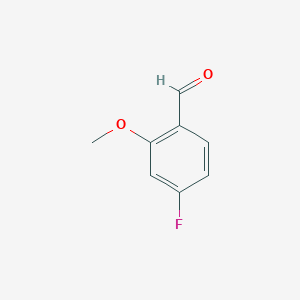

“5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol” is a compound that is related to cotarnine . It is a natural tautomeric pseudobase known to react with some CH and NH acids to form so-called dihydrocotarnyl derivatives .

Synthesis Analysis

The synthesis of this compound involves the aminoalkylation of indole and its derivatives with cotarnine. This reaction occurs regioselectively at the nitrogen atom of the indole fragment to give the corresponding 5-(1-indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolines .Molecular Structure Analysis

The molecular structure of this compound includes a 1,3-dioxolo[4,5-g]isoquinoline ring system, which is a part of many biologically active natural products . The compound also contains a methoxy group and a methyl group attached to the ring system .Chemical Reactions Analysis

The products of the reaction involving this compound were found to undergo rearrangement into isomeric 5-(3-indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolines. These constitute a new class of indolyltetrahydroisoquinoline systems .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 221.26 . The compound has a density of 1.6±0.1 g/cm³, a molar refractivity of 108.7±0.5 cm³, and a molar volume of 264.0±7.0 cm³ . It also has a polar surface area of 130 Ų and a polarizability of 43.1±0.5 10^-24 cm³ .科学研究应用

Cancer Research: Microtubule Inhibition

This compound is structurally related to noscapine, a non-addictive opioid that has been identified as a microtubule inhibitor . It has shown potential in the treatment of glioblastoma, a type of brain cancer, due to its ability to cross the blood-brain barrier and its anticancer activities. Unlike other microtubule inhibitors, it does not induce peripheral neuropathy, making it a promising candidate for further research in cancer therapeutics.

Neurochemical Research: Antitussive Properties

As a derivative of noscapine, this compound may share its antitussive (cough suppressant) properties without the addictive potential associated with other opioids . This makes it an interesting subject for neurochemical research, particularly in the development of safer cough suppressants.

Pharmacology: Opioid Receptor Binding

Despite binding to opioid receptors, this compound lacks significant hypnotic and euphoric effects, which could lead to a new class of pain management drugs with a lower risk of addiction .

Chemotherapy Enhancement

Research suggests that noscapine analogs, which include this compound, can enhance chemosensitivity in cancer cells . This means they could potentially be used to improve the efficacy of existing chemotherapy agents, making them more effective at lower doses.

Molecular Biology: Mitotic Arrest Induction

This compound forces microtubules into a paused state, leading to mitotic arrest and subsequent apoptosis in cancer cells . This unique mechanism of action is of significant interest in molecular biology and cancer research.

Chemical Synthesis: Precursor for Derivatives

The compound serves as a precursor for various derivatives with potential pharmacological activities. Its structure allows for modifications that could lead to the development of new drugs with diverse therapeutic applications .

属性

IUPAC Name |

4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-13-4-8-7(9(14)5-13)3-10-12(11(8)15-2)17-6-16-10/h3,9,14H,4-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIAEQCTLGPQCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=CC3=C(C(=C2C1)OC)OCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

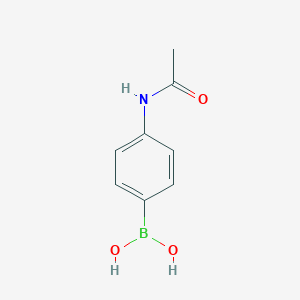

![N-[4-(4-Hydroxyanilino)phenyl]acetamide](/img/structure/B41510.png)

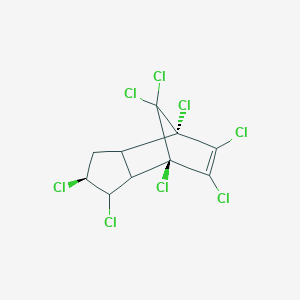

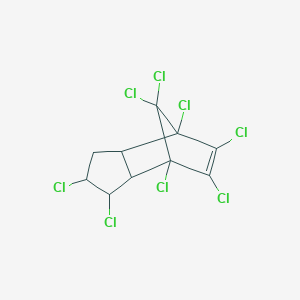

![(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B41516.png)

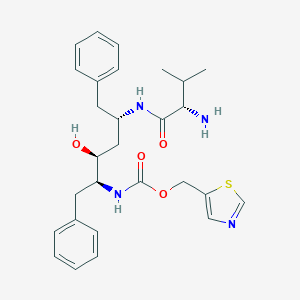

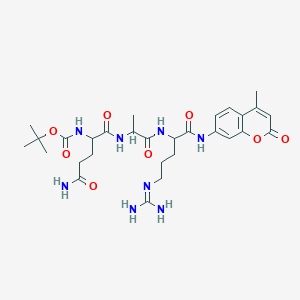

![[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41528.png)